molecular formula C6H10N2O3 B579959 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione CAS No. 18831-76-0

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Cat. No. B579959
CAS RN: 18831-76-0
M. Wt: 158.157
InChI Key: JJDWARJCLFFKRT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the types of reactions it can participate in, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

  • Synthesis and Spectroscopic Properties : Akiyama, Katoh, and Tsuchiya (1989) explored the synthesis and spectroscopic properties of 1-Hydroxypiperazine-2,5-diones, which are similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione. They focused on their cyclisation rates and spectral data, noting differences in the infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).

  • Approach to Alanine Synthesis : Orena, Porzi, and Sandri (1992) described a diastereoselective alkylation method using 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione derivatives, providing a convenient approach to synthesize both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).

  • Organic Substrate Applications : Liebscher and Jin (1999) discussed 3-Ylidenepiperazine-2,5-diones, closely related to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, as versatile organic substrates in the synthesis of natural products and analogues (Liebscher & Jin, 1999).

  • Isomerism and Tautomerism Studies : Blake and Sammes (1970) investigated the geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones, related compounds to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, focusing on their photolysis and reactions with bases (Blake & Sammes, 1970).

  • Synthetic Versatility : Chai, Elix, and Huleatt (2005) explored the synthetic versatility of alkoxycarbonyl- and hydroxymethyl-piperazine-2,5-diones, emphasizing their utility as precursors for N-acyliminium ions and their α-functionalization (Chai, Elix, & Huleatt, 2005).

  • Chiral Solvating Properties : Wagger et al. (2007) studied the chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione, a compound similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, in NMR spectroscopy (Wagger et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include looking at the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), and its effects on reproduction .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or mechanisms of action. It could also involve the development of new synthesis methods or the design of related compounds with improved properties .

properties

IUPAC Name

3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWARJCLFFKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694692
Record name 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

CAS RN

13174-73-7
Record name 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JG Kettle, SK Bagal, S Bickerton… - Journal of medicinal …, 2020 - ACS Publications
Attempts to directly drug the important oncogene KRAS have met with limited success despite numerous efforts across industry and academia. The KRAS G12C mutant represents an “…
Number of citations: 56 pubs.acs.org

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